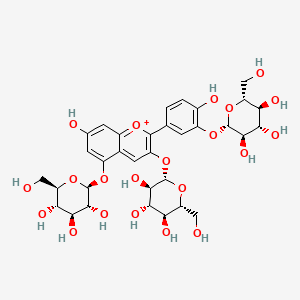
cyanidin 3,3',5-tri-O-glucoside
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cyanidin 3,3',5-tri-O-glucoside is a 5-hydroxyanthocyanin O-beta-D-glucoside. It derives from a cyanidin cation.
Aplicaciones Científicas De Investigación
Nutritional Applications
Cyanidin 3,3',5-tri-O-glucoside is primarily found in fruits and vegetables, contributing to their color and nutritional value. Its presence in foods such as berries, red cabbage, and black rice has garnered attention for its health-promoting properties.
- Antioxidant Activity : C3G exhibits strong antioxidant properties, which help mitigate oxidative stress in the body. Studies have shown that it can enhance the activity of antioxidant enzymes like superoxide dismutase and catalase, thereby reducing cellular damage from reactive oxygen species .
- Anti-inflammatory Effects : Research indicates that C3G can suppress pro-inflammatory cytokines and enzymes such as cyclooxygenase-2 and inducible nitric oxide synthase. This anti-inflammatory action is beneficial in managing conditions like inflammatory bowel disease .
Medical Applications
This compound has been investigated for its therapeutic potential in various diseases:
- Cardiovascular Health : C3G has shown promise in lowering blood pressure and improving lipid profiles. Its mechanism includes the inhibition of lipid peroxidation and enhancement of endothelial function .
- Metabolic Disorders : Studies suggest that C3G can improve insulin sensitivity and glucose uptake in adipocytes, making it a potential candidate for managing obesity and type 2 diabetes . It activates pathways such as PPARγ, which are crucial for glucose metabolism .
- Cancer Prevention : The compound exhibits chemopreventive properties by inducing apoptosis in cancer cells and inhibiting tumor growth through various signaling pathways .
Food Science Applications
In the realm of food science, C3G is valued not only for its health benefits but also for its functional properties:
- Natural Food Colorant : Due to its vibrant color, C3G is used as a natural dye in food products. Its stability under various pH conditions makes it suitable for incorporation into a range of food items .
- Nutraceutical Development : The bioactive properties of C3G have led to its inclusion in dietary supplements aimed at promoting health and preventing chronic diseases. Formulations often focus on enhancing bioavailability through techniques like nanoencapsulation .
Case Study 1: Inflammatory Bowel Disease Management
A study demonstrated that C3G significantly reduced inflammation markers in patients with ulcerative colitis. The compound's ability to modulate NF-κB signaling pathways contributed to its therapeutic effects .
Case Study 2: Obesity-Related Complications
In a clinical trial involving overweight individuals, supplementation with C3G resulted in improved metabolic parameters, including reduced body fat percentage and enhanced insulin sensitivity. Participants showed significant changes in glucose levels after eight weeks of treatment .
Summary of Findings
Propiedades
Número CAS |
88110-66-1 |
|---|---|
Fórmula molecular |
C33H41O21+ |
Peso molecular |
773.7 g/mol |
Nombre IUPAC |
(2S,3R,4S,5S,6R)-2-[7-hydroxy-2-[4-hydroxy-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromenylium-5-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C33H40O21/c34-7-18-21(39)24(42)27(45)31(52-18)49-15-5-11(37)4-14-12(15)6-17(51-33-29(47)26(44)23(41)20(9-36)54-33)30(48-14)10-1-2-13(38)16(3-10)50-32-28(46)25(43)22(40)19(8-35)53-32/h1-6,18-29,31-36,39-47H,7-9H2,(H-,37,38)/p+1/t18-,19-,20-,21-,22-,23-,24+,25+,26+,27-,28-,29-,31-,32-,33-/m1/s1 |
Clave InChI |
ZOEXTKFPTHFWDY-PQFOCHFESA-O |
SMILES |
C1=CC(=C(C=C1C2=C(C=C3C(=CC(=CC3=[O+]2)O)OC4C(C(C(C(O4)CO)O)O)O)OC5C(C(C(C(O5)CO)O)O)O)OC6C(C(C(C(O6)CO)O)O)O)O |
SMILES isomérico |
C1=CC(=C(C=C1C2=C(C=C3C(=CC(=CC3=[O+]2)O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O)O |
SMILES canónico |
C1=CC(=C(C=C1C2=C(C=C3C(=CC(=CC3=[O+]2)O)OC4C(C(C(C(O4)CO)O)O)O)OC5C(C(C(C(O5)CO)O)O)O)OC6C(C(C(C(O6)CO)O)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















